molecular formula C8H16ClN B15348512 2-(2-Chlorocyclohexyl)ethan-1-amine CAS No. 90325-92-1

2-(2-Chlorocyclohexyl)ethan-1-amine

Cat. No.: B15348512
CAS No.: 90325-92-1
M. Wt: 161.67 g/mol
InChI Key: NFNYPWPUGNRIQE-UHFFFAOYSA-N
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Description

2-(2-Chlorocyclohexyl)ethan-1-amine is an organic compound characterized by a cyclohexyl ring substituted with a chlorine atom and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Cyclohexanol: The compound can be synthesized by chlorinating cyclohexanol to produce 2-chlorocyclohexanol, followed by amination to introduce the ethan-1-amine group.

  • Reductive Amination: Another method involves the reductive amination of 2-chlorocyclohexanone with ethan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves large-scale chlorination and amination processes, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexanone, cyclohexanol derivatives.

  • Reduction: Cyclohexylamine, cyclohexanol derivatives.

  • Substitution: Cyclohexanol, cyclohexylamine derivatives.

Scientific Research Applications

2-(2-Chlorocyclohexyl)ethan-1-amine is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chlorocyclohexyl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Cyclohexylamine

  • 2-Chlorocyclohexanol

  • 2-Chloroethylamine

This comprehensive overview highlights the significance of 2-(2-Chlorocyclohexyl)ethan-1-amine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

90325-92-1

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

2-(2-chlorocyclohexyl)ethanamine

InChI

InChI=1S/C8H16ClN/c9-8-4-2-1-3-7(8)5-6-10/h7-8H,1-6,10H2

InChI Key

NFNYPWPUGNRIQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCN)Cl

Origin of Product

United States

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